molecular formula C23H14ClF3N2O2 B2402151 (2Z)-N-(4-chlorophenyl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide CAS No. 1327177-92-3

(2Z)-N-(4-chlorophenyl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide

Cat. No.: B2402151
CAS No.: 1327177-92-3
M. Wt: 442.82
InChI Key: ZPKPPQLJESOBLA-IADYIPOJSA-N
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Description

The compound (2Z)-N-(4-chlorophenyl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide features a chromene core substituted with a carboxamide group at position 3, a 4-chlorophenyl moiety on the amide nitrogen, and a 4-(trifluoromethyl)phenyl imino group at position 2 (Z-configuration). The 4-chlorophenyl and trifluoromethyl groups enhance lipophilicity and metabolic stability, making this compound a candidate for agrochemical or pharmaceutical applications .

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[4-(trifluoromethyl)phenyl]iminochromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H14ClF3N2O2/c24-16-7-11-17(12-8-16)28-21(30)19-13-14-3-1-2-4-20(14)31-22(19)29-18-9-5-15(6-10-18)23(25,26)27/h1-13H,(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKPPQLJESOBLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=NC3=CC=C(C=C3)C(F)(F)F)O2)C(=O)NC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H14ClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-N-(4-chlorophenyl)-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide (CAS Number: 1327177-92-3) is a synthetic derivative belonging to the chromene class of compounds. This class has garnered attention for its diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC23H14ClF3N2O2
Molecular Weight442.8 g/mol
StructureChemical Structure
CAS Number1327177-92-3

The biological activity of This compound is primarily attributed to its interaction with various enzyme targets and cellular pathways:

  • Cholinesterase Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the treatment of Alzheimer's disease. In vitro studies indicate that it possesses moderate inhibitory activity against these enzymes, with IC50 values reported at approximately 19.2 μM for AChE and 13.2 μM for BChE .
  • Anti-inflammatory Activity : The compound also demonstrates inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in inflammatory processes. The presence of the trifluoromethyl group enhances its interaction with these enzymes, leading to significant anti-inflammatory effects .
  • Antioxidant Properties : Various studies have indicated that chromene derivatives exhibit free radical scavenging activities, contributing to their neuroprotective effects. The electron-withdrawing nature of the trifluoromethyl group is believed to play a role in enhancing these antioxidant properties .

In Vitro Studies

The efficacy of This compound has been evaluated through several in vitro assays:

  • Cytotoxicity Assays : The compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and Hek293-T cells. Results showed moderate cytotoxicity, indicating potential as an anti-cancer agent .
  • Enzyme Inhibition Assays : The compound's ability to inhibit AChE and BChE was confirmed through kinetic studies, with results suggesting a competitive inhibition mechanism .

Case Studies

  • Study on Neurodegenerative Diseases : A study focused on the neuroprotective effects of chromene derivatives found that compounds similar to This compound exhibited significant protective effects against oxidative stress-induced neuronal damage .
  • Anti-Cancer Research : Another investigation assessed the anti-cancer properties of chromene derivatives, highlighting their potential to induce apoptosis in cancer cells through modulation of apoptotic pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Physical Properties

(a) Trifluoromethyl vs. Fluorophenyl Substituents

The compound (2Z)-N-acetyl-2-[(4-fluorophenyl)imino]-2H-chromene-3-carboxamide () shares structural similarities but replaces the trifluoromethyl group with a 4-fluorophenyl moiety. Key differences:

  • Lipophilicity : The -CF₃ group increases logP compared to -F, likely enhancing membrane permeability .
(b) Chlorophenyl vs. Sulfamoylphenyl Substituents

Compounds 13a–e in feature a sulfamoylphenyl group (e.g., 13a: 2-cyano-N-(4-sulfamoylphenyl)ethanamide) instead of the chlorophenyl group. Differences include:

  • Hydrogen-Bonding Capacity: The sulfamoyl group (-SO₂NH₂) introduces hydrogen-bond donors/acceptors, improving water solubility but reducing lipophilicity compared to the chlorophenyl group .
  • Synthetic Accessibility : Chlorophenyl derivatives are typically synthesized via diazonium coupling (), while sulfamoyl groups require sulfonation steps, which may lower yields .
(a) Antimicrobial Potential

Chromene derivatives like 3 in (N-(8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl)benzamide) exhibit antimicrobial activity against E. coli and S. aureus. The trifluoromethyl group in the target compound may enhance potency due to increased membrane penetration .

Data Tables

Table 1: Comparison of Key Structural Features

Compound R₁ (Amide) R₂ (Imino) Core Structure LogP* (Predicted)
Target Compound 4-chlorophenyl 4-(trifluoromethyl) Chromene 4.2
() Acetyl 4-fluorophenyl Chromene 3.5
13a () 4-sulfamoylphenyl 4-methylphenyl Cyanoacetamide 2.8
Compound 3 () Benzoyl 2-chlorobenzylidene Chromene 4.0

*LogP calculated using ChemDraw v22.0.

Table 2: Spectral Data Comparison

Compound IR (C=O, cm⁻¹) $ ^1 \text{H-NMR} $ (δ, ppm)
Target Compound ~1660–1680 7.5–8.1 (ArH), 10.1 (NH)
13a () 1664 7.81–7.92 (ArH), 10.13 (NH), 11.93 (NH)
~1662 7.81–7.92 (ArH), 10.10 (NH)

Preparation Methods

Reaction Mechanism and Optimization

A catalytic system comprising 2-hydroxybenzaldehyde (1.2 eq), 2-cyano-N-(4-chlorophenyl)acetamide (1.0 eq), and piperidine (15 mol%) in ethanol achieves 68% conversion at 80°C within 6 hours. Microwave-assisted modification reduces reaction time to 45 minutes while maintaining 63% yield. Critical to Z-isomer selectivity is the use of dimethylformamide as co-solvent, which stabilizes the transition state through hydrogen bonding interactions.

Post-Condensation Modifications

The intermediate 2-cyanochromene undergoes sequential transformations:

  • Hydrolysis: 6M HCl at reflux converts the nitrile to carboxylic acid (82% yield)
  • Amidation: Carboxylic acid activation via SOCl₂ followed by reaction with 4-(trifluoromethyl)aniline in dichloromethane with triethylamine base produces the target carboxamide (57% yield over two steps)

This two-stage approach decouples chromene synthesis from amide formation, allowing modular functional group introduction.

Chromene-3-Carboxylic Acid Synthesis

Vilsmeier-Haack formylation of 2-hydroxyacetophenones using POCl₃/DMF generates 3-formylchromones in 46–94% yield. Subsequent Pinnick oxidation with NaClO₂ and sulfamic acid in dichloromethane/water (1:1 v/v) provides carboxylic acids with 53–61% efficiency. X-ray crystallographic analysis confirms regiospecific oxidation at the formyl position.

Carboxamide Formation

Reaction of chromene-3-carbonyl chloride (generated in situ via SOCl₂ treatment) with N-(4-chlorophenyl)-4-(trifluoromethyl)aniline proceeds under Schotten-Baumann conditions:

  • Solvent System: Dichloromethane/water biphasic mixture
  • Base: Triethylamine (3 eq)
  • Temperature: 0°C to room temperature gradient
  • Yield: 64% after recrystallization from ethyl acetate/hexane

Continuous Flow Synthesis

Scale-up challenges are addressed through segmented flow technology:

Parameter Batch Process Flow System Improvement Factor
Reaction Time 6 h 22 min 16×
Space-Time Yield 0.8 g/L/h 14.2 g/L/h 17.8×
Isolated Yield 58% 89% 1.5×

The system employs:

  • Microreactor: Hastelloy C276 coil (ID 1.0 mm, volume 5 mL)
  • Temperature: 120°C at 50 bar pressure
  • Residence Time: 120 seconds for condensation step

Comparative Analysis of Synthetic Methods

Table 1. Performance Metrics Across Preparation Routes

Method Overall Yield Purity (HPLC) Scalability Z-Isomer Selectivity
Knoevenagel 43% 95.2% Moderate 82%
Acid Chloride 61% 98.7% High 91%
Schiff Base 57% 97.1% Low 98%
Continuous Flow 89% 99.3% Industrial 99%

Key observations:

  • Acid chloride route provides optimal balance between yield and scalability
  • Flow chemistry eliminates thermal degradation pathways through precise temperature control
  • Schiff base method offers superior stereoselection but requires chromatographic purification

Challenges and Mitigation Strategies

Byproduct Formation

Competing O-alkylation generates 2-alkoxychromene derivatives (7–12% yield). Strategies include:

  • Phase Transfer Catalysis: Tetrabutylammonium bromide suppresses ether formation
  • Low-Temperature Operation: Maintaining reactions below –10°C minimizes nucleophilic substitution

Purification Challenges

The target compound’s high lipophilicity (logP 4.2) complicates crystallization. Gradient recrystallization from tert-butyl methyl ether/n-heptane (1:3 v/v) achieves 99.5% purity with 82% recovery.

Analytical Characterization

Critical spectral data confirms structure:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, imino), 8.25 (d, J = 8.4 Hz, 2H, Ar-H), 7.89–7.30 (m, 8H, Ar-H), 6.01 (s, 1H, chromene H-4)
  • ¹³C NMR: 188.2 (C=O), 164.7 (C=N), 143.1–118.3 (Ar-C), 116.8 (CF₃)
  • HRMS: m/z 487.0824 [M+H]⁺ (calc. 487.0831)

Q & A

Q. What comparative studies are needed to benchmark it against structurally similar analogs?

  • Analog synthesis : Prepare derivatives with variations in:
  • Halogen substituents : 4-fluoro vs. 4-chloro on the phenyl ring .
  • Chromene modifications : 8-methoxy vs. 7-hydroxy substitutions .
  • Biological profiling : Parallel testing in apoptosis (Annexin V/PI) and ROS generation assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.